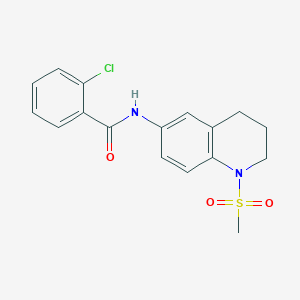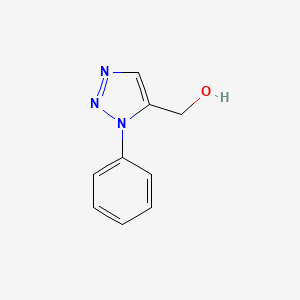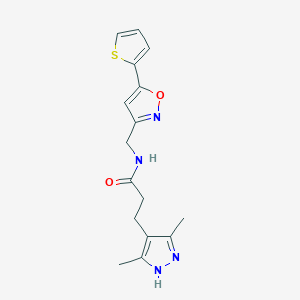
Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate, also known as EFDP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EFDP is a pyrrolidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a role in learning and memory. This compound binds to the glycine binding site of the NMDA receptor, which results in the inhibition of the receptor's activity. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and an increase in the levels of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects, which are attributed to its inhibition of pro-inflammatory cytokine production. This compound has also been shown to have antidepressant and anxiolytic effects, which are attributed to its increase in the levels of serotonin and dopamine in the brain. This compound has been shown to have low toxicity and no significant adverse effects in animal studies.
实验室实验的优点和局限性
Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate has advantages in lab experiments due to its low toxicity and lack of significant adverse effects. However, this compound's mechanism of action is not fully understood, and its effects may vary depending on the dosage and administration route. This compound's effects on human subjects are not yet fully understood, and further studies are needed to determine its safety and efficacy.
未来方向
Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate has potential applications in the treatment of various conditions such as inflammation, pain, depression, and anxiety. Future research could explore the optimal dosage and administration route of this compound, as well as its effects on human subjects. This compound could also be studied for its potential as a treatment for other conditions such as schizophrenia and addiction. Further studies could also explore the potential of this compound as a tool in neuroscience research, as its inhibition of the NMDA receptor could provide insights into the role of the receptor in learning and memory.
合成方法
Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate has been synthesized using various methods, such as the Hantzsch reaction, the Mannich reaction, and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of ethyl acetoacetate, 4-fluoroaniline, and glutaraldehyde in the presence of ammonium acetate and ethanol. The Mannich reaction involves the condensation of ethyl acetoacetate, 4-fluoroaniline, and formaldehyde in the presence of hydrochloric acid and ethanol. The Pictet-Spengler reaction involves the condensation of 4-fluoroaniline and ethyl acetoacetate in the presence of sulfuric acid and acetic anhydride.
科学研究应用
Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate has been studied for its potential therapeutic applications, such as its anti-inflammatory and analgesic effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. This compound has also been studied for its potential as an antidepressant and anxiolytic agent. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation.
属性
IUPAC Name |
ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-2-17-13(16)12-8-7-11(15-12)9-3-5-10(14)6-4-9/h3-6,11-12,15H,2,7-8H2,1H3/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOOFZWQLXTMLV-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H](N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
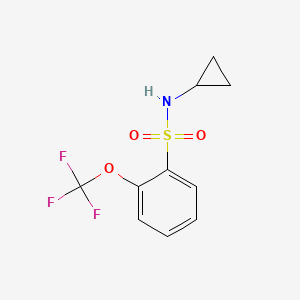
![2-(4-Thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2617185.png)
![N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide](/img/structure/B2617186.png)
![N-[(1R,2R)-2-Ethoxycycloheptyl]prop-2-enamide](/img/structure/B2617188.png)
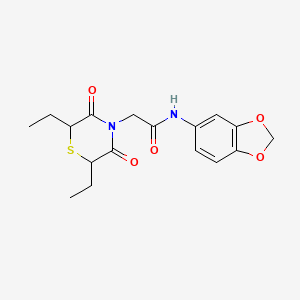
![Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/no-structure.png)
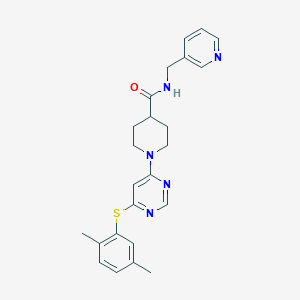


![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2617199.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2617200.png)
